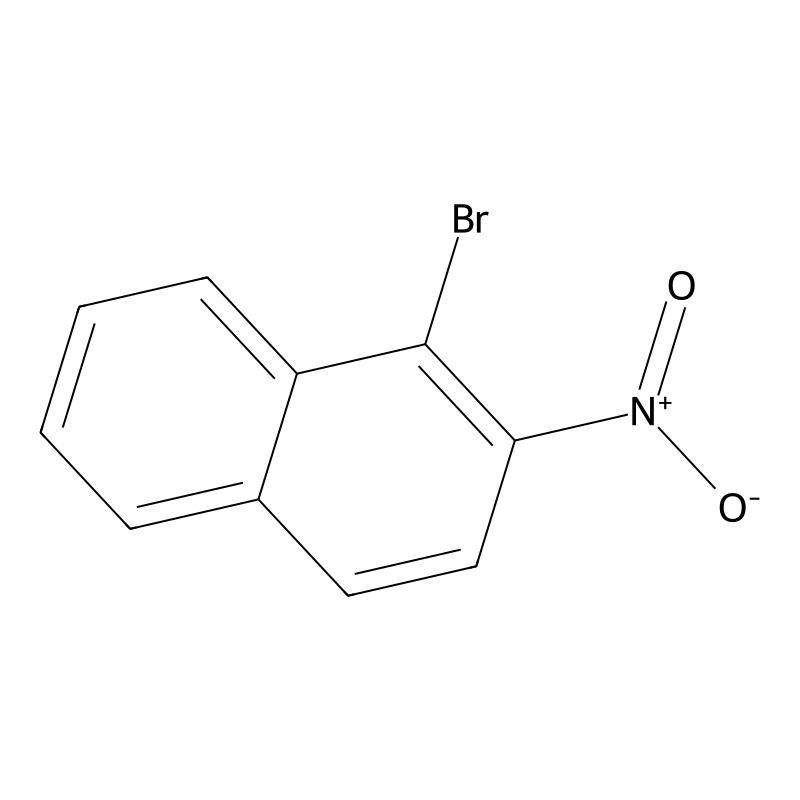1-Bromo-2-nitronaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reactivity
The presence of both a bromine atom and a nitro group in its structure makes 1-Br-2-NO2-naphthalene a versatile building block for organic synthesis. The bromine atom readily undergoes substitution reactions, allowing for the introduction of various functional groups, while the nitro group can be further reduced or transformed into other functionalities, expanding its synthetic utility. [Source: PubChem, National Institutes of Health ""]
Precursor for pharmaceuticals and materials
-Br-2-NO2-naphthalene serves as a valuable starting material for the synthesis of diverse molecules with potential applications in pharmaceuticals and materials science. For instance, it can be used to prepare:
- Antibacterial agents: Studies have explored the potential of 1-Br-2-NO2-naphthalene derivatives as antibacterial agents. [Source: European Journal of Medicinal Chemistry, "Design, synthesis, and antibacterial evaluation of novel 1-substituted-2-nitro-naphthalenes and their derivatives" by E. A. Soliman et al. ]
- Liquid crystals: The rigid structure and aromatic character of 1-Br-2-NO2-naphthalene make it suitable for the design of liquid crystals, which are crucial materials in various display technologies. [Source: Dyes and Pigments, "Synthesis and characterization of some novel Schiff bases derived from 1-bromo-2-nitronaphthalene and their application in liquid crystal devices" by A. M. Kamel et al. ]
Research probe
Due to its unique chemical properties, 1-Br-2-NO2-naphthalene can be employed as a research probe to investigate various phenomena, such as:
- Catalysis: The reactivity of 1-Br-2-NO2-naphthalene allows researchers to study the efficiency of different catalysts in promoting specific chemical transformations. [Source: Journal of Catalysis, "Catalytic dehalogenation of 1-bromo-2-nitronaphthalene over palladium catalysts" by S. H. Lee et al. ]
- Material characterization: 1-Br-2-NO2-naphthalene can be utilized as a probe molecule to study the adsorption properties and surface characteristics of various materials. [Source: Langmuir, "Adsorption and photodesorption of 1-bromo-2-nitronaphthalene on TiO2 (110) surfaces" by H. Idriss and A. Selloum ]
1-Bromo-2-nitronaphthalene is an organic compound characterized by the molecular formula C₁₀H₆BrNO₂. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the second position. This compound is notable for its unique reactivity and its importance in various fields of organic chemistry, particularly in synthetic applications and material sciences. Its structure contributes to its chemical behavior, making it a subject of interest for researchers exploring electrophilic reactions and biological interactions .
There is no documented information on the specific mechanism of action of 1-Br-2-NO2-C10H6 in any biological system.
As with most nitroaromatic compounds, 1-Br-2-NO2-C10H6 should be handled with care due to potential hazards:
- Toxicity: Information on the specific toxicity of 1-Br-2-NO2-C10H6 is unavailable. However, nitroaromatics can be toxic upon inhalation, ingestion, or skin contact [].
- Flammability: Likely combustible based on the presence of aromatic rings [].
- Reactivity: May react with strong oxidizing agents or reducing agents [].
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as cyanide, resulting in the formation of 2-nitronaphthalonitrile.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid, yielding 1-bromo-2-aminonaphthalene.
- Oxidation: The compound can undergo oxidation reactions, although the specific products depend on the conditions and oxidizing agents used .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1-bromo-2-nitronaphthalene is primarily linked to its interactions with biological systems. While specific targets are not well-defined, it is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This inhibition may lead to altered metabolic pathways and potential toxicological effects. Additionally, the compound has been observed to induce oxidative stress in cells by generating reactive oxygen species, which can activate signaling pathways related to apoptosis and inflammation .
Several synthetic routes exist for producing 1-bromo-2-nitronaphthalene:
- Bromination of 2-Nitronaphthalene: This method typically involves reacting 2-nitronaphthalene with bromine in the presence of a catalyst like iron or aluminum bromide. Solvents such as carbon tetrachloride or chloroform are often used under reflux conditions to ensure complete bromination.
- Nitration of 1-Bromonaphthalene: In this approach, 1-bromonaphthalene is treated with a nitrating mixture composed of concentrated sulfuric acid and nitric acid. This reaction is exothermic and requires careful temperature control to prevent unwanted side reactions .
These methods demonstrate the compound's accessibility for research and industrial applications.
1-Bromo-2-nitronaphthalene finds utility in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing dyes, pharmaceuticals, and other organic compounds.
- Material Science: The compound is utilized in developing organic electroluminescent materials essential for producing organic light-emitting diodes (OLEDs).
- Biological Studies: It aids in understanding the interactions of nitroaromatic compounds with biological systems, contributing insights into their toxicological effects .
Research involving 1-bromo-2-nitronaphthalene has focused on its biochemical interactions. It has been shown to influence cellular processes by affecting signaling pathways and gene expression. The compound's ability to generate oxidative stress is particularly noteworthy, as it may contribute to cellular damage and disease mechanisms. Studies also indicate that it can permeate biological membranes, including the blood-brain barrier, suggesting potential neurotoxic effects .
1-Bromo-2-nitronaphthalene can be compared with several similar compounds:
| Compound | Key Features |
|---|---|
| 1-Bromonaphthalene | Lacks the nitro group; less reactive in certain reactions compared to 1-bromo-2-nitronaphthalene. |
| 2-Nitronaphthalene | Lacks the bromine atom; affects reactivity and types of reactions it can undergo. |
| 1-Chloronaphthalene | Contains chlorine instead of bromine; alters reactivity and physical properties. |
| 2-Bromo-1-nitronaphthalene | Similar structure but different substitution positions; leads to variations in reactivity. |
| 4-Bromo-4'-nitro-1,1'-biphenyl | High similarity due to similar functional groups; used in dye synthesis. |
The presence of both bromine and nitro groups in 1-bromo-2-nitronaphthalene makes it unique among these compounds, imparting distinct chemical properties and reactivity that are valuable for specific applications .








